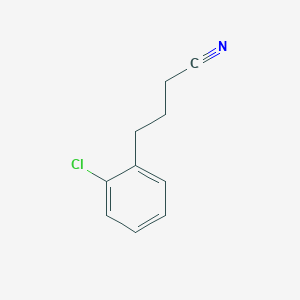
4-(2-Chlorophenyl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenyl)butanenitrile is an organic compound with the molecular formula C10H10ClN and a molecular weight of 179.65 g/mol It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a 2-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 4-(2-Chlorophenyl)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
4-(2-Chlorophenyl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted by other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Sodium or potassium cyanide in ethanol for halogenoalkanes.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions.
Major Products:
Substitution: Various substituted nitriles.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids.
科学研究应用
4-(2-Chlorophenyl)butanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Chlorophenyl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
4-(2-Chlorophenyl)butanenitrile can be compared with other nitriles and chlorophenyl-substituted compounds:
Similar Compounds: 1-butanenitrile, benzonitrile, acetonitrile.
生物活性
4-(2-Chlorophenyl)butanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN. The compound features a chlorophenyl group attached to a butanenitrile moiety, which contributes to its unique electronic and chemical properties. The presence of the chlorine atom enhances the compound's reactivity and influences its interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anticancer Activity : Preliminary research indicates potential anticancer properties, with studies exploring its efficacy against various cancer cell lines.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The nitrile group can participate in nucleophilic and electrophilic reactions, influencing enzyme activity and receptor binding.
Antimicrobial Activity
A study conducted by BenchChem indicated that this compound was evaluated for its antimicrobial properties. The results demonstrated significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research published in various journals has explored the anticancer effects of compounds with similar structures. For instance, derivatives of chlorophenylbutanenitriles have shown promise in inhibiting the growth of cancer cells. A comparative analysis highlighted that compounds with electron-withdrawing groups, like chlorine, often exhibit enhanced cytotoxicity against cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(2-Fluorophenyl)butanenitrile | C10H10FN | Potential interactions with enzymes |
| 2-(4-Chlorophenyl)butanenitrile | C10H10ClN | Antimicrobial and anticancer properties |
| 4-(2-Bromophenyl)butanenitrile | C10H10BrN | Limited studies on biological activity |
属性
IUPAC Name |
4-(2-chlorophenyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNYXSJZQZDABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














